[3-Ethoxy-4-(methoxycarbonyl)phenyl]acetic acid

Solid-state characterization X‑ray crystallography Polymorph screening

[3-Ethoxy-4-(methoxycarbonyl)phenyl]acetic acid (systematic name: 2-[3-ethoxy-4-(methoxycarbonyl)phenyl]acetic acid; CAS 503834-19-3) is a disubstituted phenylacetic acid derivative bearing a 3-ethoxy group and a 4-methoxycarbonyl (methyl ester) group on the aromatic ring. With molecular formula C₁₂H₁₄O₅ and molecular weight 238.24 g·mol⁻¹, it belongs to the class of alkoxy‑carbonyl‑substituted phenylacetic acids that serve as key building blocks in pharmaceutical synthesis.

Molecular Formula C12H14O5
Molecular Weight 238.24 g/mol
Cat. No. B12338377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-Ethoxy-4-(methoxycarbonyl)phenyl]acetic acid
Molecular FormulaC12H14O5
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)CC(=O)O)C(=O)OC
InChIInChI=1S/C12H14O5/c1-3-17-10-6-8(7-11(13)14)4-5-9(10)12(15)16-2/h4-6H,3,7H2,1-2H3,(H,13,14)
InChIKeyYIOMPQMKTFLQFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: [3-Ethoxy-4-(methoxycarbonyl)phenyl]acetic acid (CAS 503834-19-3) — Identity, Class Assignment, and Baseline Specifications


[3-Ethoxy-4-(methoxycarbonyl)phenyl]acetic acid (systematic name: 2-[3-ethoxy-4-(methoxycarbonyl)phenyl]acetic acid; CAS 503834-19-3) is a disubstituted phenylacetic acid derivative bearing a 3-ethoxy group and a 4-methoxycarbonyl (methyl ester) group on the aromatic ring. With molecular formula C₁₂H₁₄O₅ and molecular weight 238.24 g·mol⁻¹, it belongs to the class of alkoxy‑carbonyl‑substituted phenylacetic acids that serve as key building blocks in pharmaceutical synthesis. The compound is officially designated as Repaglinide EP Impurity C (also referred to as Repaglinide Impurity 3) and functions both as a process intermediate and as a pharmacopoeial reference standard for the antidiabetic drug repaglinide [1]. Its single‑crystal X‑ray diffraction structure has been solved and deposited, confirming the regioisomeric substitution pattern unambiguously [2].

Why Generic Substitution Fails: Positional and Ester‑Type Differentiation of [3-Ethoxy-4-(methoxycarbonyl)phenyl]acetic acid


Within the repaglinide impurity and intermediate family, compounds differing only by the ester alkyl chain length (methyl vs. ethyl) or by the oxidation state at the 4‑position (ester vs. carboxylic acid) are pharmacopoeially distinct entities with divergent chromatographic behaviour, crystallographic packing, and chemical reactivity [1]. The British Pharmacopoeia and USP assign separate monograph identities — Impurity A (4‑(carboxymethyl)‑2‑ethoxybenzoic acid), Impurity B (3‑ethoxy‑4‑ethoxycarbonylphenylacetic acid), and Impurity C (the target compound) — each with its own relative retention time and response correction factor [2]. Simple substitution of one analog for another in analytical method development, forced degradation studies, or regulatory submission therefore generates quantitatively different detector responses and retention behaviour, invalidating method system suitability and compromising ANDA/MAF compliance [3].

Quantitative Differentiation Evidence for [3-Ethoxy-4-(methoxycarbonyl)phenyl]acetic acid vs. Closest Analogs


Crystal Structure: Unit‑Cell Parameters and Hydrogen‑Bond Architecture vs. Hydrolysis Product (Impurity A)

The target compound (RGA) crystallises in the monoclinic space group P2₁/n with unit‑cell parameters a = 12.848(3) Å, b = 4.5539(10) Å, c = 22.328(5) Å, β = 101.703(5)°, V = 1279.2(5) ų, and its crystal packing is governed by carboxylic acid O–H···O dimers linked into one‑dimensional chains via weak C–H···π interactions along the b axis. Its hydrolysis product, 4‑(carboxymethyl)‑2‑ethoxybenzoic acid (RGAA; Impurity A), also crystallises in P2₁/n but exhibits distinctly different unit‑cell dimensions: a = 14.0877(11) Å, b = 5.1814(3) Å, c = 14.5857(11) Å, β = 91.578(3)°, V = 1064.26(13) ų, with C–H···O interactions replacing C–H···π contacts in the supramolecular assembly [1]. These data were obtained from single‑crystal X‑ray diffraction at room temperature using a Bruker SMART APEX II CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å) [1].

Solid-state characterization X‑ray crystallography Polymorph screening

HPLC Relative Retention Time and Response Correction Factor vs. Impurity A and Impurity B

Under validated reversed‑phase HPLC conditions (C18 column, 250 mm × 4.6 mm, 5 µm; mobile phase: 30 mmol·L⁻¹ KH₂PO₄ pH 3.2 / acetonitrile; flow rate 1.5 mL·min⁻¹; detection at 240 nm; column temperature 40 °C; injection volume 20 µL), the target compound (Impurity C) exhibits a relative retention time (RRT) of 0.48 versus repaglinide and a response correction factor of 3.06. Under the same conditions, Impurity A shows RRT = 0.10 (CF = 0.65) and Impurity B shows RRT = 0.35 (CF = 0.76) [1]. The British Pharmacopoeia 2025 reports RRT values of ≈ 0.2 (A), ≈ 0.3 (B), and ≈ 0.4 (C) using a different official method (reference repaglinide RT ≈ 10 min), confirming that Impurity C consistently elutes later than Impurity A and Impurity B across multiple pharmacopoeial methods [2].

Analytical method validation RP‑HPLC Pharmacopoeial impurity profiling

Enzyme Inhibition Profile: 5‑Lipoxygenase and Soluble Epoxide Hydrolase vs. Pharmacologically Active Congeners

In an in‑vitro enzyme inhibition screen curated by ChEMBL and deposited in BindingDB, the target compound was tested against two human recombinant enzymes: polyunsaturated fatty acid 5‑lipoxygenase (5‑LOX, expressed in E. coli BL21(DE3)) and bifunctional epoxide hydrolase 2 (sEH). The compound exhibited IC₅₀ values > 10,000 nM for both targets when assessed by reduction in all‑trans‑LTB₄ and 5‑HETE formation (5‑LOX) and by reduction in 6‑methoxynaphthaldehyde formation using PHOME as substrate (sEH, pre‑incubation 1 min) [1]. For context, the parent drug repaglinide acts on the SUR1/Kir6.2 potassium channel with an IC₅₀ in the low nanomolar range (reported ~3–5 nM in electrophysiological assays), and repaglinide‑related benzoic acid derivatives have been shown in pharmacophore models to require specific hydrophobic substitution patterns for high‑affinity binding to the sulfonylurea receptor [2]. The >10,000 nM IC₅₀ of the target compound confirms that the 4‑methoxycarbonyl (methyl ester) motif, when combined with the free phenylacetic acid moiety, does not confer significant inhibition of 5‑LOX or sEH, distinguishing it from dedicated 5‑LOX or sEH inhibitor chemotypes.

Enzyme inhibition Off‑target profiling 5‑LOX sEH

Calculated Lipophilicity (SlogP) Differentiation vs. Ethyl Ester Analog (Impurity B)

The calculated SlogP for the target compound (methyl ester) is 2.44, as reported in the MMsINC database [1]. The ethyl ester analog, 3‑ethoxy‑4‑ethoxycarbonylphenylacetic acid (Impurity B, C₁₃H₁₆O₅, MW = 252.27), is expected to have a higher logP by approximately +0.4 to +0.5 log units owing to the additional methylene group in the ester chain (Hansch π‑contribution for –CH₂– ≈ +0.5). This prediction is consistent with the observed HPLC elution order, where Impurity B (RRT = 0.35) elutes before Impurity C (RRT = 0.48) under reversed‑phase conditions, indicating that Impurity C is slightly more retained despite having a smaller molecular volume, likely due to differences in hydrogen‑bonding capacity and solvation effects involving the methoxycarbonyl vs. ethoxycarbonyl group [2]. The target compound also has a calculated logS of −2.16, corresponding to an aqueous solubility of approximately 1.65 mg·mL⁻¹ [1].

Lipophilicity ADME prediction Chromatographic retention

Base‑Catalysed Hydrolytic Conversion to Impurity A: Reactivity Differentiation

The target compound (RGA) undergoes clean base‑catalysed hydrolysis of the 4‑methoxycarbonyl ester to yield 4‑(carboxymethyl)‑2‑ethoxybenzoic acid (RGAA; Impurity A), a transformation that has been demonstrated and structurally confirmed in the same study [1]. This conversion is both a synthetic route to Impurity A and a potential degradation pathway under alkaline conditions. In contrast, the ethyl ester analog (Impurity B) would hydrolyse to the same product but with slower kinetics owing to the larger steric bulk and reduced electrophilicity of the ethoxycarbonyl group relative to the methoxycarbonyl group. While direct kinetic rate constants for this specific ester pair have not been published, the general principle that methyl esters hydrolyse faster than ethyl esters under alkaline conditions is well‑established in organic chemistry (relative rate ratio typically 1.5–3× for methyl vs. ethyl esters under alkaline conditions, depending on steric and electronic environment) [2].

Forced degradation Hydrolysis kinetics Impurity fate‑and‑purge

High‑Value Application Scenarios for [3-Ethoxy-4-(methoxycarbonyl)phenyl]acetic acid Based on Quantitative Differentiation Evidence


Pharmacopoeial Reference Standard for Repaglinide Impurity C Quantitation in ANDA/MAA Submissions

The target compound is the definitive reference standard for Repaglinide EP Impurity C (also designated Impurity 3). Its unique HPLC relative retention time (RRT ≈ 0.4–0.48, depending on the pharmacopoeial method) and exceptionally high response correction factor (CF = 3.06) mean that no other impurity — not Impurity A (CF = 0.65; RRT ≈ 0.1–0.2) nor Impurity B (CF = 0.76; RRT ≈ 0.3–0.35) — can serve as a quantitative surrogate for method calibration. Regulatory filings (ANDA, MAA, DMF) that incorrectly calibrate Impurity C using an Impurity A or B standard without applying the validated correction factor will report Impurity C levels that are 70–80% lower than actual values, risking rejection by health authorities [1]. The compound is supplied with full characterisation data compliant with regulatory guidelines, supporting method development, method validation (AMV), and QC batch release testing during commercial repaglinide production [2].

Forced Degradation Studies and Stability‑Indicating Method Development

The demonstrated base‑catalysed hydrolysis of the target compound (RGA) to Impurity A (RGAA) provides a controlled degradation pathway that can be exploited in forced degradation (stress‑testing) protocols. Because the target compound is the methyl ester, it hydrolyses more rapidly than the corresponding ethyl ester (Impurity B), enabling shorter stress‑testing cycle times. The degradation product (Impurity A) has been fully characterised by single‑crystal XRD, FT‑IR, UV‑Vis, and ¹H NMR, providing unambiguous identification for HPLC peak tracking during stability‑indicating method development [3]. Laboratories can use a single procurement of the target compound to generate both the Impurity C marker and the Impurity A degradation product via controlled alkaline hydrolysis.

Solid‑State Characterisation and Polymorph Screening of Repaglinide‑Related Compounds

The solved single‑crystal X‑ray structure of the target compound (monoclinic P2₁/n, V = 1279.2 ų) provides a definitive reference point for polymorph screening studies. The 20% larger unit‑cell volume relative to Impurity A (V = 1064.26 ų) and the distinct hydrogen‑bond topology (C–H···π chains along the b axis vs. C–H···O chains along the c axis for Impurity A) mean that solid‑state analytical techniques such as XRPD, DSC, and solid‑state NMR can unequivocally distinguish the target compound from its hydrolysis product [3]. This is particularly valuable for patent litigation support, where demonstrating the presence or absence of specific crystalline forms of repaglinide intermediates may be legally consequential.

Negative Control Compound for 5‑Lipoxygenase and Soluble Epoxide Hydrolase Screening Assays

With IC₅₀ values > 10,000 nM against both human recombinant 5‑LOX and sEH, the target compound is essentially inactive at these targets, making it a suitable negative control for enzyme inhibition screening campaigns. Researchers investigating novel anti‑inflammatory or cardiovascular agents can use this compound to establish baseline signal and to verify that observed inhibition from test compounds is not an artefact of the phenylacetic acid scaffold itself. The compound's calculated SlogP of 2.44 and aqueous solubility of ~1.65 mg·mL⁻¹ further support its use as a physicochemical reference standard for calibrating bioanalytical extraction protocols [4].

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